![molecular formula C6H10N2O2 B13505771 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with an epoxide, followed by oxidation to form the desired spirocyclic structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and advanced purification techniques to achieve consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Diazaspiro[3.5]nonan-6-one: Lacks the oxygen atom, which may affect its reactivity and applications.
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one: Contains an additional hydroxymethyl group, potentially altering its chemical properties and biological activity.
(6S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one: The presence of a methyl group introduces steric effects that can influence its reactivity and interactions.
Uniqueness
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
2-oxa-5,8-diazaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-7-2-6(8-5)3-10-4-6/h7H,1-4H2,(H,8,9) |
InChI-Schlüssel |
VVUDKHDUKJGGIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2(CN1)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



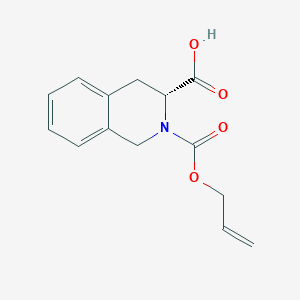
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
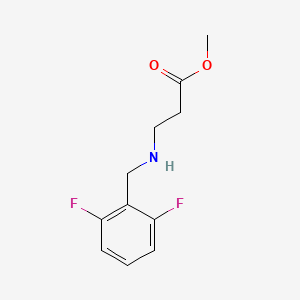
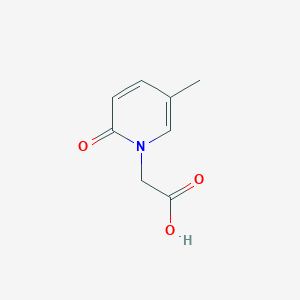
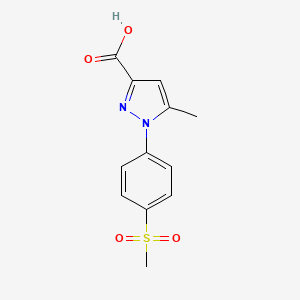
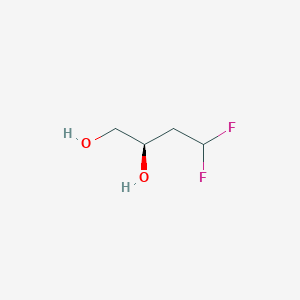

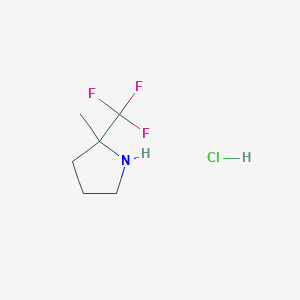

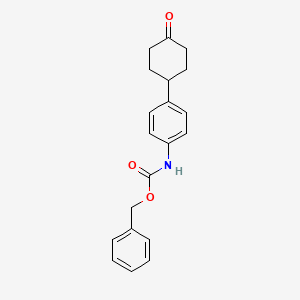
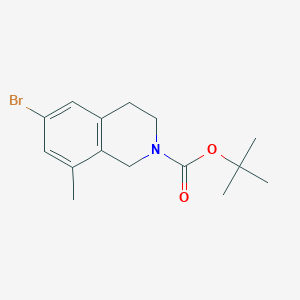

![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
